molecular formula C5H5N5 B13105047 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine CAS No. 61139-82-0

3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine

Cat. No.: B13105047
CAS No.: 61139-82-0
M. Wt: 135.13 g/mol
InChI Key: LQPNZCOEKWQQNG-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by a fused ring system consisting of triazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine typically involves the construction of the triazole and triazine rings followed by their fusion. One common method involves the azo coupling of diazoazoles with CH-active two-carbon synthons. This method is based on the [4+2] principle, where the triazole ring is constructed first, followed by the annulation of the triazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolotriazine derivatives .

Scientific Research Applications

3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine can be compared with other similar compounds, such as:

    1,2,4-Triazole: A simpler heterocyclic compound with a single triazole ring.

    1,2,4-Triazine: Another related compound with a single triazine ring.

    Triazolothiadiazine: A compound with a fused triazole and thiadiazine ring system.

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to its simpler counterparts .

Properties

CAS No.

61139-82-0

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine

InChI

InChI=1S/C5H5N5/c1-4-2-10-5(9-8-4)6-3-7-10/h2-3H,1H3

InChI Key

LQPNZCOEKWQQNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC=N2)N=N1

Origin of Product

United States

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